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Compound of Interest

Compound Name: 5-Methylpyrimidin-2-amine

Cat. No.: B1316505 Get Quote

5-Methylpyrimidin-2-amine, a seemingly simple heterocyclic compound, represents a

cornerstone in the edifice of modern medicinal chemistry. Its structure, featuring the biologically

significant pyrimidine ring functionalized with a reactive amino group and a methyl substituent,

renders it a highly versatile building block, or synthon, for the construction of complex,

biologically active molecules. While it may not be a household name, its lineage is deeply

intertwined with some of the most important therapeutic discoveries of the 20th century,

particularly the development of sulfonamide antibiotics.

This guide provides a comprehensive exploration of 5-Methylpyrimidin-2-amine, intended for

researchers, scientists, and drug development professionals. It deviates from a rigid template

to present a narrative that follows the scientific and historical currents that led to its synthesis

and established its contemporary importance. We will delve into the foundational principles of

pyrimidine chemistry, trace the compound's likely genesis within the context of early

antibacterial research, detail its synthesis and chemical properties, and illuminate its modern

applications in the ongoing quest for novel therapeutics.

The Pyrimidine Core: A Legacy in Chemistry and
Biology
The story of 5-Methylpyrimidin-2-amine begins with the broader history of its parent

heterocycle, pyrimidine. The pyrimidine ring system is of profound biological importance,

forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are
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fundamental components of DNA and RNA.[1][2] This inherent biological relevance naturally

drew the attention of early organic chemists.

The systematic study of pyrimidines was initiated in the 1880s by Albrecht Pinner, who first

synthesized pyrimidine derivatives and coined the name "pyrimidin" in 1885.[1] However, the

parent compound itself was not prepared until 1900 by Gabriel and Colman.[1] Early synthetic

routes, such as the classical Pinner synthesis, typically involved the cyclization of β-dicarbonyl

compounds with nitrogen-containing reagents like amidines, guanidines, or urea.[1] This

fundamental reaction class, which allows for the construction of the pyrimidine ring with various

substituents, established the chemical grammar that would later be used to create a vast library

of derivatives, including 5-Methylpyrimidin-2-amine.

A Genesis in the Age of Antibacterials: The Sulfa
Drug Connection
While early pyrimidine chemistry was academically driven, the impetus for synthesizing specific

derivatives like 5-Methylpyrimidin-2-amine arose from the urgent medical needs of the early

20th century. The discovery of sulfonamides ("sulfa drugs") in the 1930s revolutionized

medicine, providing the first effective systemic treatments for bacterial infections. The

mechanism of these drugs involves competing with para-aminobenzoic acid (PABA) to inhibit

the enzyme dihydropteroate synthase, a crucial step in bacterial folic acid synthesis.[3][4]

The immense success of early sulfa drugs sparked a massive research effort to synthesize and

test new analogues with improved efficacy, broader spectrum, and better safety profiles. A key

strategy was to modify the sulfanilamide structure by attaching different heterocyclic rings to

the sulfonamide nitrogen. This led to the development of blockbuster drugs like sulfadiazine,

which incorporates a 2-aminopyrimidine ring.

It is within this intensive period of research that 5-Methylpyrimidin-2-amine was almost

certainly first synthesized. By reacting guanidine with a methyl-substituted β-dicarbonyl

precursor, chemists could create a methylated 2-aminopyrimidine ring. This ring could then be

coupled with a sulfonyl chloride to produce a novel sulfa drug. A prominent example of this

strategy is the drug Sulfamerazine, a widely used antibacterial agent that contains the isomeric

4-methyl-2-aminopyrimidine moiety.[3][5] The exploration of methyl-substituted pyrimidines as a

means to modulate the electronic and pharmacokinetic properties of sulfa drugs was a logical
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and powerful approach, placing the discovery of 5-Methylpyrimidin-2-amine squarely in the

context of this therapeutic revolution.

Synthesis and Chemical Logic
The principal synthesis of 2-aminopyrimidines relies on the condensation reaction between a

guanidine salt and a 1,3-dicarbonyl compound or its equivalent.[1] This powerful cyclization

reaction forms the pyrimidine core in a single, efficient step.

Caption: General synthesis of 2-aminopyrimidines.

To achieve the specific substitution pattern of 5-Methylpyrimidin-2-amine, the required

starting material is a 1,3-dicarbonyl compound bearing a methyl group at the C2 position. A

suitable and readily available precursor is 2-methylmalonaldehyde or one of its synthetic

equivalents. The reaction proceeds via nucleophilic attack of the guanidine nitrogens onto the

carbonyl carbons, followed by cyclization and dehydration to yield the aromatic pyrimidine ring.

Caption: Specific synthesis of 5-Methylpyrimidin-2-amine.

Representative Experimental Protocol
The following protocol describes a standard laboratory synthesis of 5-Methylpyrimidin-2-
amine. This method is a self-validating system, employing common reagents and purification

techniques to ensure a high-purity final product.

Objective: To synthesize 5-Methylpyrimidin-2-amine via the cyclocondensation of guanidine

with a suitable 1,3-dicarbonyl precursor.

Materials:

Guanidine hydrochloride

Sodium ethoxide (NaOEt)

2-(ethoxymethylidene)-3-oxobutanenitrile (or similar 2-methyl-1,3-dicarbonyl equivalent)

Ethanol (anhydrous)
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Diethyl ether

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

Methodology:

Preparation of Guanidine Free Base: In a round-bottom flask, dissolve sodium ethoxide (1.1

equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen). To this

solution, add guanidine hydrochloride (1.0 equivalent) portion-wise with stirring. The reaction

forms guanidine free base and a precipitate of sodium chloride. Stir the mixture at room

temperature for 1 hour.

Condensation Reaction: To the suspension from Step 1, add the 2-methyl-1,3-dicarbonyl

precursor (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol.

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux

(approx. 78 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced

pressure using a rotary evaporator. To the resulting residue, add water and acidify to pH ~2

with dilute hydrochloric acid to dissolve the product and unreacted guanidine.

Purification: Wash the acidic aqueous solution with diethyl ether to remove non-polar

impurities. Discard the ether layer.

Product Precipitation: Basify the aqueous layer to pH ~10-11 by the slow addition of a

concentrated sodium hydroxide solution while cooling in an ice bath. 5-Methylpyrimidin-2-
amine will precipitate as a solid.

Final Product Collection: Collect the solid product by vacuum filtration, wash with cold water,

and dry under vacuum to yield the final product. Purity can be assessed by melting point

determination and spectroscopic methods (NMR, IR).
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Physicochemical and Spectroscopic Profile
The utility of 5-Methylpyrimidin-2-amine in synthesis is dictated by its physical and chemical

properties.

Property Value Source(s)

Molecular Formula C₅H₇N₃ [6]

Molecular Weight 109.13 g/mol [6]

Appearance Solid (typically off-white to tan) [6]

Melting Point 192-193 °C [7]

SMILES Cc1cnc(N)nc1 [6]

InChI Key
MHZNCOBCMWBPPM-

UHFFFAOYSA-N
[6]

Hazard Classification Irritant, Acute Toxicity (Oral) [6][7]

The molecule possesses two distinct types of nitrogen atoms: the exocyclic primary amine (-

NH₂) and the two endocyclic ring nitrogens. The amino group is nucleophilic and can readily

participate in reactions such as acylation, alkylation, and sulfonylation. The pyrimidine ring itself

is electron-deficient, which influences its reactivity and the acidity of the N-H protons.

Contemporary Role in Drug Discovery and
Development
Today, 5-Methylpyrimidin-2-amine is a commercially available and widely used building block

in pharmaceutical research and development.[6][7] Its value lies in its ability to serve as a rigid

scaffold onto which other functional groups can be appended, allowing for the systematic

exploration of chemical space to optimize biological activity. The pyrimidine core is often

favored as a bioisostere for a phenyl ring, offering improved physicochemical properties such

as solubility while maintaining the ability to form key interactions (e.g., hydrogen bonds) with

biological targets.[8]
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Its applications are particularly prominent in the development of kinase inhibitors, a major class

of anticancer drugs. The 2-aminopyrimidine core is adept at forming critical hydrogen bonds

within the ATP-binding pocket of many kinases. By modifying the 5-position and other parts of

the molecule, researchers can achieve high potency and selectivity for specific kinase targets.

[9]

5-Methylpyrimidin-2-amine
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Functionalization Reaction
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Click to download full resolution via product page

Caption: Modern drug discovery workflow using 5-Methylpyrimidin-2-amine.

Conclusion
The history of 5-Methylpyrimidin-2-amine is a microcosm of the evolution of medicinal

chemistry itself. Born from the foundational principles of heterocyclic synthesis, its initial

creation was likely a logical step in the urgent, systematic search for better antibacterial agents

during the golden age of sulfa drugs. While it may not have become a final drug in its own right,

its true value has been realized in the modern era. As a robust and versatile chemical scaffold,

it provides chemists with a reliable starting point for building molecular complexity. From its

probable origins in the fight against infection to its current role in developing targeted cancer

therapies, 5-Methylpyrimidin-2-amine continues to be a small but essential molecule in the

vast and ongoing enterprise of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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